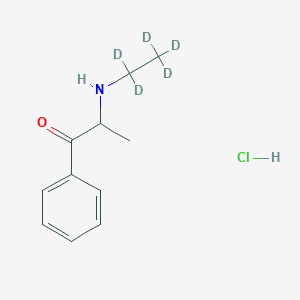

2-(Ethylamino)propiophenone-d5 Hydrochloride

Description

BenchChem offers high-quality 2-(Ethylamino)propiophenone-d5 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethylamino)propiophenone-d5 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,1,2,2,2-pentadeuterioethylamino)-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-3-12-9(2)11(13)10-7-5-4-6-8-10;/h4-9,12H,3H2,1-2H3;1H/i1D3,3D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVDYVFUJZVVKL-IYSLTCQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC(C)C(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675887 | |

| Record name | 2-[(~2~H_5_)Ethylamino]-1-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189879-32-0 | |

| Record name | 2-[(~2~H_5_)Ethylamino]-1-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(Ethylamino)propiophenone-d5 Hydrochloride (CAS 1189879-32-0): The Gold Standard for Quantitative Analysis

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(Ethylamino)propiophenone-d5 hydrochloride, a critical tool in modern analytical chemistry. As a deuterated stable isotope-labeled internal standard, it is indispensable for achieving the highest levels of accuracy and precision in the quantitative analysis of its non-labeled counterpart, ethcathinone (2-(ethylamino)propiophenone), particularly in complex biological matrices.

The Principle of Isotope Dilution Mass Spectrometry

The core value of 2-(Ethylamino)propiophenone-d5 hydrochloride lies in the principle of isotope dilution mass spectrometry (IDMS).[1] In this technique, a known quantity of the deuterated standard is added to a sample at the beginning of the analytical workflow.[1] Because the deuterated standard is chemically and physically almost identical to the target analyte (ethcathinone), it experiences the same processing variations.[2][3] Any loss of substance during sample extraction, cleanup, or injection, as well as fluctuations in instrument response (like ion suppression in the mass spectrometer), will affect both the analyte and the standard equally.[1][4]

The mass spectrometer can easily distinguish between the analyte and the deuterated standard due to the mass difference imparted by the five deuterium atoms.[1] By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for these variations, resulting in highly accurate, precise, and reproducible quantification.[1][4] This makes deuterated standards the "gold standard" for quantitative bioanalysis.[5]

Physicochemical and Handling Data

Accurate characterization and proper handling are paramount for maintaining the integrity of this analytical standard. The data below is compiled for both the deuterated standard and its non-deuterated analog, ethcathinone.

| Property | 2-(Ethylamino)propiophenone-d5 HCl | 2-(Ethylamino)propiophenone HCl (Ethcathinone) |

| CAS Number | 1189879-32-0 | 51553-17-4 |

| Molecular Formula | C₁₁H₁₁D₅ClNO | C₁₁H₁₆ClNO[6] |

| Molecular Weight | 218.75 (approx.) | 213.7 g/mol [6] |

| Exact Mass | Varies by supplier | 213.092041[6] |

| Appearance | White to off-white solid | White to off-white crystalline powder[7] |

| Melting Point | Not specified | 195-198 °C[8] |

| Storage Conditions | Hygroscopic, Refrigerator, Under Inert Atmosphere[6] | Hygroscopic, Refrigerator, Under Inert Atmosphere[6] |

| Purity Requirements | Isotopic Enrichment: ≥98%; Chemical Purity: >99%[3] | N/A |

Safety and Handling: Users should treat this compound as moderately hazardous.[7] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[6] In case of contact with eyes, rinse cautiously with water for several minutes.[6]

Illustrative Synthesis and Characterization

While specific synthesis routes for commercial deuterated standards are often proprietary, a plausible pathway can be inferred from established methods for synthetic cathinones. The most common approach involves the reaction of a substituted bromopropiophenone with the appropriate amine.[9]

For 2-(Ethylamino)propiophenone-d5, the synthesis would logically start with a deuterated precursor, such as d5-benzene or d5-propiophenone, to incorporate the stable isotopes onto the phenyl ring.

Hypothetical Synthesis Workflow

Caption: Illustrative synthesis pathway for 2-(Ethylamino)propiophenone-d5 HCl.

Characterization: The final product's identity, purity, and isotopic enrichment must be rigorously confirmed.

-

Mass Spectrometry (MS): Confirms the correct molecular weight and mass shift compared to the non-labeled analog.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the structure and the absence of proton signals in the d5-phenyl region. ¹³C NMR verifies the carbon skeleton.

-

High-Performance Liquid Chromatography (HPLC): Assesses chemical purity by detecting any non-deuterated or other impurities.

Application in Quantitative Analysis: A Step-by-Step Protocol

This section outlines a typical workflow for quantifying ethcathinone in a biological matrix (e.g., urine or plasma) using 2-(Ethylamino)propiophenone-d5 HCl as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Workflow Overview

Caption: Standard workflow for bioanalytical quantification using an internal standard.

Detailed Experimental Protocol

1. Preparation of Standards and Samples:

-

Stock Solutions: Prepare a 1.0 mg/mL stock solution of ethcathinone and a 1.0 mg/mL stock solution of 2-(Ethylamino)propiophenone-d5 HCl in methanol.

-

Working Solutions: Create a series of calibration standards by spiking blank biological matrix (e.g., drug-free urine) with the ethcathinone stock solution to achieve a desired concentration range (e.g., 0.5 - 200 ng/mL).

-

Internal Standard (IS) Spiking Solution: Prepare a working solution of the d5-internal standard (e.g., 100 ng/mL in methanol).

-

Sample Preparation: To 500 µL of each calibrator, quality control (QC) sample, and unknown study sample, add a fixed volume (e.g., 25 µL) of the IS spiking solution.

2. Sample Extraction (Solid-Phase Extraction - SPE):

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water and a buffer (e.g., phosphate buffer, pH 6).

-

Loading: Load the pre-treated sample onto the cartridge.

-

Washing: Wash the cartridge with water and an organic solvent (e.g., acetonitrile) to remove interferences.

-

Elution: Elute the analyte and internal standard using a basic organic solvent mixture (e.g., 2% ammonium hydroxide in ethyl acetate/methanol).

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial LC mobile phase.

3. LC-MS/MS Instrumental Analysis:

-

LC System: A standard UHPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components and co-elution of the analyte and IS.[10]

-

Injection Volume: 5 µL.

-

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard to ensure selectivity and confirm identity.

-

Ethcathinone: e.g., Q1: 178.1 -> Q3: 149.1 (quantifier), 105.1 (qualifier)

-

Ethcathinone-d5: e.g., Q1: 183.1 -> Q3: 154.1 (quantifier), 110.1 (qualifier) (Note: These transitions are illustrative and must be optimized empirically on the specific instrument used.)

-

Data Interpretation and Quality Control

Adherence to strict quality control measures is essential for generating legally and scientifically defensible data, following guidelines from bodies like the FDA and EMA.[5][11][12]

1. Calibration Curve:

-

A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibrators.

-

A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.

-

The curve must have a correlation coefficient (r²) of ≥ 0.99. Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[5][13]

2. Acceptance Criteria for an Analytical Run:

-

Quality Control (QC) Samples: Analyze QC samples at low, medium, and high concentrations in duplicate. At least two-thirds of the QC samples must be within ±15% of their nominal values.[13]

-

Internal Standard Response: The IS response should be consistent across all samples in the run. Significant variation may indicate a problem with sample preparation or instrument performance.

-

Ion Ratio: The ratio of the qualifier ion to the quantifier ion must be within a specified tolerance (e.g., ±20%) of the average ratio observed in the calibration standards. This confirms the identity of the compound.

-

Retention Time: The retention time of the analyte in study samples should be within a narrow window (e.g., ±2%) of the average retention time from the calibration standards.

By meticulously following these protocols, researchers can leverage the power of 2-(Ethylamino)propiophenone-d5 hydrochloride to produce analytical data of the highest caliber, ensuring confidence in results for forensic toxicology, clinical research, and pharmaceutical development.

References

-

SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available from: [Link]

-

European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available from: [Link]

-

Ministry of Health, Labour and Welfare (MHLW), Japan. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Available from: [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). (2018, May). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. Available from: [Link]

-

United Nations Office on Drugs and Crime (UNODC). (n.d.). Precursor Trends and Manufacturing Methods. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-(Ethylamino)propiophenone hydrochloride | 51553-17-4 [chemicalbook.com]

- 9. Synthetic cathinones drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pmda.go.jp [pmda.go.jp]

Analytical Mastery of Synthetic Cathinones: The Role of Deuterated N-Ethylcathinone Metabolite Reference Standards in LC-MS/MS Workflows

Introduction

The proliferation of novel psychoactive substances (NPS), particularly synthetic cathinones like N-ethylcathinone (ethcathinone), presents a continuous challenge for forensic toxicology, clinical pharmacokinetics, and drug development[1]. Because synthetic cathinones undergo rapid Phase I metabolism in vivo, the parent drug is often undetectable in biological matrices shortly after ingestion[2]. Consequently, identifying and quantifying their stable metabolites—such as the ephedrine and norephedrine derivatives—is critical for confirming exposure.

To achieve high-fidelity quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS), specifically a deuterated metabolite reference standard (e.g., N-ethylnorephedrine-d5), is a strict analytical requirement[3]. This technical guide explores the mechanistic rationale, metabolic pathways, and self-validating protocols required to leverage these reference standards effectively.

The Mechanistic Imperative for Deuterated Standards

In electrospray ionization (ESI), co-eluting matrix components (like endogenous phospholipids in blood or urine) compete with the target analyte for charge on the surface of the ESI droplet. This competition leads to unpredictable ion suppression or enhancement[4].

The Causality of Isotopic Dilution: A deuterated reference standard shares the exact physicochemical properties—lipophilicity, pKa, and molecular conformation—as the endogenous metabolite. When spiked into the sample prior to extraction, the deuterated standard co-elutes chromatographically with the target analyte. Because both molecules enter the MS source simultaneously, they experience identical matrix effects. By measuring the ratio of the analyte's peak area to the deuterated standard's peak area, the method inherently self-corrects for recovery losses and ionization anomalies, creating a self-validating quantitative system[5].

Metabolic Pathways of N-Ethylcathinone

Understanding the biotransformation of N-ethylcathinone dictates which reference standards are synthesized and targeted. Synthetic cathinones primarily undergo three Phase I transformations[2]:

-

Stereospecific

-Keto Reduction: The carbonyl group is reduced by carbonyl reductases to form the corresponding amino alcohol. For N-ethylcathinone, this yields N-ethylnorephedrine (the ephedrine metabolite),[6]. -

N-Dealkylation: Cytochrome P450 enzymes cleave the N-ethyl group, yielding cathinone[7].

-

Secondary Reduction: Cathinone is further reduced to norephedrine[6],[8].

Because the

Caption: Phase I metabolic pathways of N-ethylcathinone into its primary biomarkers.

Step-by-Step Methodology: LC-MS/MS Workflow

To ensure a self-validating system, the analytical protocol must integrate the deuterated standard at the earliest possible stage.

Step 1: Sample Aliquoting and Internal Standard Spiking

-

Action: Aliquot 500 µL of the biological matrix (urine or plasma). Add 50 µL of the deuterated N-ethylcathinone metabolite working solution (e.g., 100 ng/mL N-ethylnorephedrine-d5 in methanol)[3].

-

Causality: Spiking the SIL-IS before any sample manipulation ensures that any volumetric losses, degradation, or extraction inefficiencies affect both the analyte and the IS equally, preserving the quantitative ratio.

Step 2: Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE)

-

Action: Dilute the sample with 2% phosphoric acid to disrupt protein binding and protonate the amine groups. Load onto an MCX-SPE cartridge[4]. Wash with 0.1M HCl, followed by 100% methanol. Elute with 5% ammonium hydroxide in methanol.

-

Causality: Cathinone metabolites possess basic secondary or primary amine groups. At low pH, they carry a positive charge and bind tightly to the strong cation exchange sites of the sorbent. The aggressive methanol wash removes neutral lipids and phospholipids (the primary culprits of ion suppression) without eluting the target analytes. The basic elution buffer neutralizes the amines, releasing them from the sorbent[5].

Step 3: UHPLC Separation

-

Action: Reconstitute the dried eluate in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Inject onto a C18 reversed-phase column[4].

-

Causality: The 0.1% formic acid maintains the analytes in a protonated state, which is critical for successful retention on the column and maximizes ionization efficiency in the subsequent positive-mode ESI[9].

Step 4: ESI-MS/MS Detection (MRM Mode)

-

Action: Monitor specific Multiple Reaction Monitoring (MRM) transitions.

-

Causality: Utilizing MRM filters out matrix noise. The mass spectrometer isolates the precursor mass of the metabolite and the +5 Da shifted mass of the deuterated standard, fragments them in the collision cell, and measures the unique product ions, ensuring absolute structural confirmation[4].

Caption: Step-by-step LC-MS/MS analytical workflow utilizing a deuterated internal standard.

Quantitative Data & Validation Parameters

When a deuterated N-ethylcathinone metabolite reference standard is correctly implemented, the assay yields highly robust validation metrics. The table below summarizes typical performance parameters derived from validated forensic workflows[4],[5],[9].

| Validation Parameter | Typical Range | Scientific Significance & Causality |

| Limit of Quantitation (LOQ) | 0.25 – 1.0 ng/mL | Ensures reliable detection of trace metabolites during the pharmacokinetic elimination phase, long after the parent drug is cleared[5]. |

| Linear Dynamic Range | 1.0 – 1000 ng/mL | Accommodates the wide variance in physiological concentrations, from acute overdose scenarios to late-stage metabolic tailing[8]. |

| Extraction Recovery | 81% – 104% | High recovery via MCX-SPE minimizes absolute signal loss, maximizing the signal-to-noise ratio at the detector[9]. |

| Matrix Effect (Ion Suppression) | -15% to -76% | Demonstrates significant signal loss due to matrix components, highlighting the absolute necessity of the deuterated IS to correct the quantitative ratio[4]. |

| Intra-assay Precision (CV%) | < 10% | Validates that the deuterated IS perfectly tracks the analyte, absorbing run-to-run variations in injection volume and ionization efficiency[4]. |

Conclusion

The analytical detection of synthetic cathinones requires moving beyond the parent compound and targeting primary metabolites. By integrating a deuterated N-ethylcathinone metabolite reference standard into an optimized LC-MS/MS workflow, laboratories can establish a self-validating system. This approach neutralizes the unpredictable variables of extraction recovery and matrix-induced ion suppression, ensuring that pharmacokinetic data and forensic evidence are both scientifically rigorous and legally defensible.

References

-

Pharmacokinetics of cathinone, cathine and norephedrine after the chewing of khat leaves. Semantic Scholar. [Link]

-

METHOD DEVELOPMENT FOR THE DETECTION OF SYNTHETIC CATHINONES. Oklahoma State University. [Link]

-

Metabolism of cathinone to (-)-norephedrine and (-)-norpseudoephedrine. NIH PubMed. [Link]

-

Metabolic stability and metabolite profiling of emerging synthetic cathinones. NIH PMC.[Link]

-

Testing for Designer Stimulants: Metabolic Profiles of 16 Synthetic Cathinones Excreted Free in Human Urine. Oxford Academic. [Link]

-

A LC-MS/MS method for the determination of common synthetic cathinones in meconium. ResearchGate. [Link]

-

Pharmacokinetics of cathinone, cathine and norephedrine after the chewing of khat leaves. NIH PMC.[Link]

-

Quantitative Measurement of Synthetic Cathinones in Oral Fluid. Oxford Academic.[Link]

-

Identification and Quantification of Synthetic Cathinones in Blood and Urine using Liquid Chromatography-Quadrupole/Time of Flight (LC-Q/TOF) Mass Spectrometry. ResearchGate. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [openresearch.okstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Metabolism of cathinone to (-)-norephedrine and (-)-norpseudoephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Pharmacokinetics of cathinone, cathine and norephedrine after the chewing of khat leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

2-(Ethylamino)propiophenone-d5 HCl: Molecular Properties and Analytical Applications in Forensic Toxicology

Executive Summary

The accurate quantification of synthetic cathinones in biological matrices is a persistent challenge in forensic toxicology and clinical pharmacology due to severe matrix effects and rapid metabolic degradation. 2-(Ethylamino)propiophenone-d5 hydrochloride , commonly known as Ethcathinone-d5 HCl, serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for the LC-MS/MS analysis of ethcathinone[1][2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its isotopic design, and field-proven methodologies for its application.

Chemical Identity and Quantitative Data

Ethcathinone is an active stimulant of the phenethylamine and cathinone classes[3]. The deuterated analog, Ethcathinone-d5 HCl, incorporates five deuterium atoms on the N-ethyl group. This specific labeling strategy yields a molecular formula of C11H11D5ClNO and a molecular weight of 218.73 g/mol [4].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 2-(Ethylamino)propiophenone-d5 hydrochloride |

| Common Synonyms | Ethcathinone-d5 HCl, N-ethylcathinone-d5 hydrochloride[2][4] |

| CAS Registry Number | 1189879-32-0[2][5] |

| Molecular Formula | C11H11D5ClNO[4] |

| Molecular Weight | 218.73 g/mol [4] |

| Isotopic Enrichment | ≥ 98% D[4] |

| Target Analyte | Ethcathinone (Active metabolite of diethylpropion)[3][6] |

The Causality of Isotopic Labeling: Why the Ethyl-d5 Label?

The selection of the -d5 label on the ethyl group—rather than the aromatic ring or the alpha-carbon—is driven by strict chemical causality.

In cathinones, the alpha-carbon (adjacent to the beta-ketone) is highly acidic. If deuterium atoms were placed at this alpha position, the molecule would undergo rapid keto-enol tautomerization in aqueous biological matrices or mobile phases. This tautomerization would lead to irreversible Hydrogen/Deuterium (H/D) exchange with the solvent, causing a loss of the isotopic label and rendering the internal standard useless for quantification. By placing the five deuterium atoms on the terminal ethyl group (-C2D5), the label is locked in a chemically stable position that is entirely resistant to H/D exchange, ensuring absolute quantitative integrity during LC-MS/MS analysis.

Step-by-Step Methodology: LC-MS/MS Quantification Protocol

To achieve a self-validating analytical system, the SIL-IS must be introduced at the earliest possible stage to account for extraction losses and normalize ion suppression/enhancement in the mass spectrometer.

Phase 1: Sample Preparation & Self-Validation Setup

-

Matrix Aliquoting: Transfer 100 µL of biological matrix (blood or urine) into a clean microcentrifuge tube.

-

IS Spiking (Critical Step): Spike the sample with 10 µL of Ethcathinone-d5 HCl working solution (e.g., 100 ng/mL). Self-Validation Check: Adding the IS before any solvent interaction ensures that the ratio of Analyte/IS remains constant regardless of downstream extraction efficiency.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to crash the proteins. Vortex for 2 minutes.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Phase 2: Instrumental Analysis (LC-MS/MS)

-

Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Mass Spectrometry (ESI+ MRM Mode):

-

Unlabeled ethcathinone undergoes alpha-cleavage, losing the benzoyl group to yield a base peak iminium ion at m/z 72[6].

-

Consequently, Ethcathinone-d5 (parent m/z 183) yields a corresponding fragment at m/z 77.

-

Quantifier Transitions: Ethcathinone (m/z 178 → 72); Ethcathinone-d5 (m/z 183 → 77).

-

-

System Suitability Validation: Verify that the retention time of Ethcathinone-d5 matches the unlabeled analyte (± 0.05 min). Monitor the qualifier/quantifier ion ratio of the unlabeled analyte to ensure no isobaric interferences are present.

LC-MS/MS analytical workflow utilizing Ethcathinone-d5 as an internal standard.

Pharmacokinetics and Metabolic Pathways

Understanding the metabolism of ethcathinone is vital for forensic interpretation. Ethcathinone is not only consumed directly but is also the primary active metabolite of the anorectic prodrug diethylpropion (amfepramone)[3][6].

Once in systemic circulation, ethcathinone undergoes three primary phase I metabolic transformations[7][8]:

-

N-dealkylation: Cleavage of the N-ethyl group to form the highly active primary amine, cathinone[3][8].

-

Keto-Reduction: Reduction of the beta-carbonyl group to form the corresponding alcohol, yielding norephedrine or ephedrine derivatives, which significantly alters its binding affinity at monoamine transporters[7][8].

-

Hydroxylation: Cytochrome P450-mediated oxidation of the aromatic ring or the aliphatic side chain[7][8].

Primary metabolic pathways of ethcathinone in human pharmacokinetics.

References

Sources

- 1. Reference Materials Pharma/impurities and Toxicology Cathinones/Ephedrines [shop2.chiron.no]

- 2. chiron.no [chiron.no]

- 3. Ethcathinone - Wikipedia [en.wikipedia.org]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. CAS: 1189879-32-0 | CymitQuimica [cymitquimica.com]

- 6. Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Identification of Diethylpropion Metabolite Ethcathinone Using Ethcathinone-d5

Executive Summary

Diethylpropion (Amfepramone) is a sympathomimetic amine used clinically as an anorectic agent. Upon administration, it undergoes rapid and extensive N-dealkylation to form its active metabolite, Ethcathinone (N-ethylcathinone). In forensic toxicology and doping control, the identification of Ethcathinone is critical, as it is a specific marker of Diethylpropion intake and is itself a pharmacologically active stimulant classified under various controlled substance schedules globally.

This guide details the technical workflow for the robust identification and quantification of Ethcathinone in biological matrices (urine/plasma) using Ethcathinone-d5 as a stable isotope-labeled internal standard (SIL-IS). The use of Ethcathinone-d5 is essential to compensate for matrix effects, extraction efficiency variances, and ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.

Metabolic and Fragmentation Mechanism

Understanding the origin of the analyte and its behavior inside the mass spectrometer is the foundation of a robust method.

Metabolic Pathway

Diethylpropion is a prodrug. The primary metabolic route involves the enzymatic removal of one ethyl group from the diethylamino moiety, yielding Ethcathinone. Further metabolism can lead to Cathinone and subsequent reduction to Ephedrine/Pseudoephedrine congeners, but Ethcathinone remains the primary target for specific identification.

Mass Spectrometry Fragmentation

Under Electrospray Ionization (ESI+), Ethcathinone ([M+H]⁺ m/z 178.1) follows a fragmentation pattern characteristic of β-keto amphetamines (cathinones).

-

Water Loss: A facile loss of H₂O (18 Da) forms the ion at m/z 160.

-

Alpha-Cleavage: Cleavage at the Cα-Cβ bond is less dominant in ESI compared to EI but still relevant.

-

Benzoyl Formation: Formation of the benzoyl cation (m/z 105) is a common diagnostic fragment for cathinones with an unsubstituted phenyl ring.

Pathway Visualization

The following diagram illustrates the metabolic conversion and the specific MS/MS fragmentation pathways used for identification.

Figure 1: Metabolic formation of Ethcathinone and its primary LC-MS/MS fragmentation pathways.

Analytical Protocol: LC-MS/MS

This protocol uses a "Dilute-and-Shoot" approach for urine or a Protein Precipitation (PPT) for plasma, optimized for high-throughput environments.

Materials & Reagents[1][2]

-

Analyte: Ethcathinone HCl (Certified Reference Material).[1][2]

-

Internal Standard: Ethcathinone-d5 HCl (typically N-ethyl-d5 or phenyl-d5). Note: Ensure the d5 label position is known to predict fragment mass shifts.

-

Matrix: Drug-free human urine or plasma.

-

Mobile Phases:

-

A: 0.1% Formic Acid in Water (LC-MS Grade).

-

B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

-

Sample Preparation Workflow

Method A: Urine (Dilute-and-Shoot)

-

Aliquot: Transfer 100 µL of urine into a centrifuge tube.

-

IS Addition: Add 20 µL of Ethcathinone-d5 working solution (e.g., 1000 ng/mL in methanol).

-

Dilution: Add 880 µL of Mobile Phase A.

-

Centrifugation: Vortex for 30s and centrifuge at 10,000 x g for 5 minutes.

-

Transfer: Transfer supernatant to an autosampler vial.

Method B: Plasma (Protein Precipitation)

-

Aliquot: Transfer 100 µL of plasma.

-

Precipitation: Add 300 µL of cold Acetonitrile containing the Internal Standard (Ethcathinone-d5).

-

Vortex/Spin: Vortex vigorously for 1 min; centrifuge at 14,000 x g for 10 min.

-

Evaporation (Optional): Evaporate supernatant and reconstitute in Mobile Phase A for higher sensitivity, or inject supernatant directly if sensitivity permits.

Instrumental Parameters

Liquid Chromatography (LC)

-

Column: Biphenyl or C18 stationary phase (e.g., Kinetex Biphenyl 2.1 x 100 mm, 2.6 µm). Rationale: Biphenyl phases offer superior selectivity for isomeric cathinones and aromatic compounds.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 5% B[3]

-

0.5 min: 5% B

-

5.0 min: 95% B

-

6.5 min: 95% B

-

6.6 min: 5% B (Re-equilibration)

-

Mass Spectrometry (MS/MS)

Table 1: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) |

| Ethcathinone | 178.1 | 160.1 | Quantifier | 15 |

| 178.1 | 130.1 / 105.0 | Qualifier | 25 / 30 | |

| Ethcathinone-d5 | 183.1 | 165.1 | IS Quant | 15 |

| 183.1 | 135.1 / 110.0 | IS Qual | 25 / 30 |

Note: The transitions for Ethcathinone-d5 assume an N-ethyl-d5 or Phenyl-d5 labeling pattern where the fragment retains the deuterium. Always verify the specific fragmentation of your certificate of analysis (CoA) standard.

Identification & Validation Criteria

To declare a positive identification of Ethcathinone, the following criteria (aligned with WADA/SWGTOX guidelines) must be met.

Retention Time (RT)

-

The Relative Retention Time (RRT) of the analyte must match the Ethcathinone-d5 IS within a strict tolerance (typically ±0.05 min or ±1%).

-

Causality: Deuterated analogs behave nearly identically chromatographically. A deviation suggests the peak may be an isobaric interference or a different isomer (e.g., dimethylcathinone).

Ion Ratio

-

Calculate the ratio of the Qualifier Area to the Quantifier Area.

-

Criteria: The ratio in the unknown sample must fall within ±20% (relative) of the average ratio established by calibration standards.

-

Self-Validation: If the ratio fails, the peak is likely an interference, even if the RT is correct.

Linearity and Sensitivity

-

Linear Range: Typically 5 – 500 ng/mL.

-

LOQ: 5 ng/mL (S/N > 10).

-

LOD: 1 ng/mL (S/N > 3).

Identification Workflow Diagram

Figure 2: Step-by-step logic for the positive identification of Ethcathinone.

Troubleshooting & Isomer Differentiation

A common challenge in cathinone analysis is the presence of positional isomers. Ethcathinone (N-ethylcathinone) has the formula C₁₁H₁₅NO.[8] Common isomers include:

-

Dimethylcathinone: N,N-dimethylcathinone.[8]

-

Methylmethcathinone (MMC): 2-, 3-, or 4-MMC (though formulas may differ slightly by methylation pattern, isobaric overlaps are common in this class).

Differentiation Strategy:

-

Chromatographic Resolution: A Biphenyl column often separates Ethcathinone from Dimethylcathinone better than a standard C18 column due to pi-pi interactions.

-

Product Ion Specificity: While water loss (160) is common, the benzoyl fragment (105) is specific to the unsubstituted phenyl ring. Isomers with ring substitutions (like methyl-ethcathinone) will show a shift in this fragment (e.g., to 119).

References

-

Metabolic Profile: Diethylpropion metabolism and the role of ethcathinone. IUPHAR/BPS Guide to PHARMACOLOGY. Link

-

Analytical Method (LC-MS/MS): Determination of 32 Cathinone Derivatives in Serum by LC/Triple Quadrupole/MS. Agilent Application Note. Link

-

Fragmentation Data: Spectroscopic characterization of ethcathinone and fragmentation pathways. Forensic Science International / PMC. Link

-

Reference Standards: Ethcathinone-d5 and Cathinone-d5 Certified Reference Materials. Cerilliant / Sigma-Aldrich.[1] Link

-

Forensic Guidelines: Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation.Link

Sources

- 1. N-乙基戊基酮-D5 盐酸盐 溶液 100 μg/mL in methanol (as free base), certified reference material, ampule of 1 mL, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 2. (±)-Cathinone-D5 HCl hydrochloride solution 100 μg/mL in methanol (as free base), certified reference material, ampule of 1 mL, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. hpst.cz [hpst.cz]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

Solubility Properties of 2-(Ethylamino)propiophenone-d5 Hydrochloride in Methanol

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility properties of 2-(Ethylamino)propiophenone-d5 hydrochloride (Ethcathinone-d5 HCl) in methanol. As a deuterated stable isotope-labeled internal standard, the precise and accurate preparation of its solutions is fundamental to the integrity of quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This document delves into the physicochemical principles governing the dissolution process, presents a detailed, field-proven protocol for the experimental determination of solubility, and discusses the practical implications for researchers, scientists, and drug development professionals. We establish the causality behind experimental choices, ensuring a robust and reproducible methodology grounded in authoritative scientific principles.

Introduction: The Critical Role of Solubility for Isotope-Labeled Standards

2-(Ethylamino)propiophenone-d5 hydrochloride is the deuterated analogue of ethcathinone, a propiophenone derivative.[1][2][3] Its primary application in the scientific field is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of the parent compound in complex matrices.[4][5][6] The efficacy of an internal standard is predicated on the principle of isotope dilution mass spectrometry (IDMS), where a known quantity of the SIL-IS is added to a sample at the beginning of the workflow.[6] This allows for the correction of variability arising from sample preparation, matrix effects, and instrument response, thereby ensuring analytical accuracy and precision.

An accurate understanding of the solubility of 2-(Ethylamino)propiophenone-d5 HCl in a given solvent is not an academic exercise; it is a prerequisite for reliable quantification. Inaccurate stock solution preparation leads directly to systemic errors in calibration curves and quality controls, invalidating entire analytical batches. Methanol is a ubiquitous solvent in pharmaceutical analysis due to its polarity, ability to dissolve a wide range of compounds, and compatibility with reversed-phase chromatography systems.[7][8] This guide provides the foundational knowledge and practical methodology to confidently prepare and utilize methanolic solutions of this critical reagent.

Part 1: Physicochemical & Theoretical Foundations

The Analyte: 2-(Ethylamino)propiophenone-d5 HCl

The solubility of a compound is dictated by its molecular structure. Several key features of 2-(Ethylamino)propiophenone-d5 HCl govern its interaction with methanol:

-

Propiophenone Backbone: The core structure is an aromatic ketone, which contributes a degree of lipophilicity.[9] The parent compound, propiophenone, is poorly soluble in water but highly soluble in organic solvents like methanol and ethanol.[10][11]

-

Ethylamino Group: The presence of the nitrogen-containing ethylamino group introduces polarity and a site for protonation.

-

Hydrochloride Salt Form: This is the most significant feature influencing solubility in polar solvents. The molecule is an organic base, and its conversion to a hydrochloride salt drastically increases its polarity and, consequently, its solubility in polar protic solvents like methanol.[1][12] The ionic interaction between the protonated amine (R-NH2+Cl-) and the polar solvent molecules is energetically favorable.

-

Deuterium Labeling (-d5): The five deuterium atoms on the ethyl group increase the molecular weight slightly but have a negligible impact on the compound's overall polarity and solubility.[13][14] While deuterium substitution can alter metabolic rates (the Kinetic Isotope Effect), its effect on fundamental physical properties like solubility in a compatible solvent is minimal.[15][16] The physicochemical properties of deuterated isotopologues are generally accepted to be very similar to their unlabeled counterparts.[17]

The Solvent: Methanol (CH₃OH)

Methanol is an ideal solvent for this application due to its intrinsic properties:

-

High Polarity: Methanol is a highly polar solvent, capable of dissolving polar and ionic compounds.[7] Its polarity allows it to effectively solvate the charged hydrochloride salt of the analyte.

-

Hydrogen Bonding: As a protic solvent, methanol can act as both a hydrogen bond donor and acceptor.[18] This enables strong intermolecular interactions with the analyte's carbonyl group and the hydrochloride moiety, facilitating dissolution.

-

Versatility: It is miscible with water and a wide range of organic solvents, making it a versatile choice for preparing stock solutions that may be further diluted in different mobile phases or buffers.[7][18]

Part 2: Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a solid in a liquid is the "shake-flask" method, which measures the equilibrium solubility.[19] This involves creating a saturated solution by agitating an excess of the solid in the solvent for a sufficient period to reach equilibrium. The subsequent quantification of the dissolved analyte in the supernatant provides the solubility value.

Rationale for a Validated Analytical Approach

A simple visual confirmation of dissolution is insufficient and scientifically unsound. A quantitative, validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) is mandatory. This approach provides a self-validating system for several reasons:

-

Accuracy & Precision: It provides an exact concentration, not a subjective observation.

-

Purity Assessment: A chromatographic method can separate the analyte from any potential impurities or degradants, which could otherwise lead to an overestimation of solubility.[20]

-

Specificity: The retention time and UV spectrum provide confirmation of the analyte's identity.

Below is a logical workflow illustrating the superiority of this approach.

Caption: Rationale for selecting a quantitative analytical method.

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of 2-(Ethylamino)propiophenone-d5 HCl in methanol at ambient temperature (e.g., 25 °C).

Materials and Reagents:

-

2-(Ethylamino)propiophenone-d5 HCl (solid, high purity)

-

Methanol (HPLC or LC-MS grade)

-

Analytical balance (4-decimal place)

-

2 mL glass vials with screw caps

-

Vortex mixer and/or orbital shaker

-

Calibrated pipettes

-

Syringe filters (0.22 µm, PTFE or other methanol-compatible material)

-

HPLC system with UV detector

-

HPLC vials

Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation of Suspension: Accurately weigh approximately 5 mg of 2-(Ethylamino)propiophenone-d5 HCl into a 2 mL glass vial. The key is to ensure an excess of solid material.

-

Solvent Addition: Using a calibrated pipette, add exactly 1.0 mL of HPLC-grade methanol to the vial.

-

Equilibration: Securely cap the vial. Vortex vigorously for 1-2 minutes to break up any aggregates. Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours to allow the system to reach equilibrium.[19]

-

Phase Separation: After equilibration, visually confirm that excess solid remains at the bottom of the vial. This is crucial to ensure saturation was achieved. Allow the vial to stand undisturbed for at least 30 minutes.

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter it through a 0.22 µm methanol-compatible syringe filter into a clean HPLC vial. Filtration removes any suspended microparticles that would lead to an erroneously high result.

-

Dilution: Prepare accurate serial dilutions of the filtered saturated solution (e.g., 1:10 and 1:100 v/v with methanol) to ensure the final concentration falls within the linear range of the HPLC calibration curve.

-

HPLC-UV Analysis: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the analyte is determined by comparing the peak area to a multi-point calibration curve prepared from a known stock solution.[20]

-

Calculation: Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factors. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Part 3: Results and Practical Applications

Quantitative Solubility Data

While specific experimental data for the deuterated compound is not widely published, data for the non-deuterated parent compound provides a highly reliable estimate. Several chemical suppliers report the solubility of 2-(Ethylamino)propiophenone HCl in methanol, and certified reference materials are often supplied as 1 mg/mL solutions.[2][21]

| Compound | Solvent | Reported Solubility | Source |

| 2-(Ethylamino)propiophenone HCl | Methanol | 1 mg/mL | [2] |

| 2-(Ethylamino)propiophenone HCl | Ethanol | 30 mg/mL | [2] |

| 2-(Ethylamino)propiophenone HCl | DMSO | 30 mg/mL | [2] |

| 2-(Ethylamino)propiophenone HCl | Water | Soluble | [1] |

Based on this data and the minor influence of deuterium labeling on physical solubility, the solubility of 2-(Ethylamino)propiophenone-d5 HCl in methanol is confidently estimated to be at least 1 mg/mL . This concentration is highly practical for the preparation of stock solutions for analytical purposes.

Practical Implications for the Researcher

-

Stock Solution Preparation: A standard stock solution of 1 mg/mL can be reliably prepared. For example, to prepare 10 mL of a 1 mg/mL solution, accurately weigh 10.0 mg of the solid and dissolve it in 10.0 mL of methanol. Sonication can be used to expedite dissolution if needed.

-

Storage and Stability: Methanolic solutions of hydrochloride salts are generally stable. However, for long-term storage, it is recommended to store solutions at 2-8 °C or colder, protected from light, in tightly sealed containers to prevent solvent evaporation.

-

Avoiding Supersaturation: When preparing solutions, always ensure all solid material has fully dissolved before use. Preparing solutions at a concentration well below the solubility limit (e.g., 1 mg/mL) minimizes the risk of the analyte precipitating out due to temperature fluctuations.

Conclusion

A thorough understanding of the solubility of 2-(Ethylamino)propiophenone-d5 HCl in methanol is essential for its correct use as an internal standard in high-precision quantitative analysis. Its hydrochloride salt form renders it readily soluble in polar solvents, and its solubility in methanol is at least 1 mg/mL. This guide provides both the theoretical framework and a robust, validated experimental protocol for solubility determination. By adhering to these principles and methodologies, researchers, scientists, and drug development professionals can ensure the preparation of accurate and stable standard solutions, which form the bedrock of reliable and defensible analytical data.

References

- The Role of Methanol in Pharma-Grade Compound Extraction. (2025, April 21). Google Cloud.

- 2-(Ethylamino)propiophenone hydrochloride 51553-17-4 wiki. Guidechem.

- 2-(Ethylamino)propiophenone Hydrochloride (1 mg/ml in Acetonitrile). CymitQuimica.

- 2-(Ethylamino)propiophenone hydrochloride | 51553-17-4. (2026, January 13). ChemicalBook.

- Buy 2-(Ethylamino)propiophenone hydrochloride from HANGZHOU LEAP CHEM CO., LTD. Leapchem.

- CAS 93-55-0: Propiophenone. CymitQuimica.

- PROPIOPHENONE. SDI.

- Methanol as a Versatile Solvent in Drug Formul

- PROPIOPHENONE. LookChem.

- Solubility Properties of Methanol in Inorganic Solvents. (2025, January 1). Nazarbayev University.

- 2-(ethylamino)propiophenone hydrochloride (C11H15NO). PubChemLite.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).

- 2-(Methylamino)propiophenone hydrochloride solution (M8536)

- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.

- Propio-D5-phenone chemical structure and properties. Benchchem.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter

- Deuterium in drug discovery: progress, opportunities and challenges. PMC.

- Physical properties of Propio-D5-phenone (solubility, melting point). Benchchem.

- Deuterium- and Tritium-Labelled Compounds: Applic

- Using Deuterium in Drug Discovery: Leaving the Label in the Drug.

- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. Benchchem.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Technology Networks.

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. 2-(Ethylamino)propiophenone hydrochloride | 51553-17-4 [chemicalbook.com]

- 3. PubChemLite - 2-(ethylamino)propiophenone hydrochloride (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Role of Methanol in Pharma-Grade Compound Extraction [purosolv.com]

- 8. Methanol as a Versatile Solvent in Drug Formulation | PPTX [slideshare.net]

- 9. CAS 93-55-0: Propiophenone | CymitQuimica [cymitquimica.com]

- 10. sdichem.com [sdichem.com]

- 11. manavchem.com [manavchem.com]

- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scispace.com [scispace.com]

- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. research.nu.edu.kz [research.nu.edu.kz]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Part 1: Mechanistic Foundation – The Kinetic Isotope Effect (KIE)

[2]

The utility of deuterated cathinones rests on the vibrational frequency difference between Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds.

Fundamental Mechanism

Deuterium (

-

Primary KIE: Occurs when the C-H/C-D bond is broken during the rate-determining step (RDS). In cathinones, this is critical for metabolic clearance (CYP450 oxidative deamination) and chemical racemization (enolization). Theoretical rate reduction (

) can reach 6–9x. -

Secondary KIE: Occurs when the isotopic substitution is adjacent to the reaction center. This provides minor stabilization against hydrolysis but significantly impacts hybridization changes (

).

Visualization: Energy Landscape

The following diagram illustrates the activation energy barrier difference that confers stability.

Caption: Energy profile showing the increased activation energy required to break the C-D bond (Green) vs. the C-H bond (Red), resulting in a lower reaction rate (

Part 2: Chemical Stability & Degradation Pathways

Cathinones are notoriously unstable in solution, particularly at neutral to alkaline pH. Deuteration offers specific protective mechanisms against the three primary degradation vectors.

Vector A: Dimerization (Pyrazine Formation)

Cathinones degrade into 3,6-dimethyl-2,5-diphenylpyrazine dimers.[2]

-

Mechanism: Requires the formation of a free base enamine/enol intermediate.

-

Deuteration Impact: Substitution at the alpha-carbon (C2 position) significantly retards this process. The abstraction of the alpha-proton is the rate-limiting step for enolization. Replacing this H with D utilizes the Primary KIE to stabilize the keto-form, preventing dimerization.

Vector B: Racemization

The chiral center at the alpha-carbon is labile.

-

Mechanism: Keto-enol tautomerism leads to loss of chirality.

-

Deuteration Impact: An alpha-deuterated cathinone maintains optical purity longer in solution because the C-D bond resists the proton exchange required for tautomerization.

Vector C: Oxidative Metabolism (In Vivo)

-

Mechanism: CYP2D6 and CYP2C19 target the N-alkyl group (N-demethylation) or the benzylic position.

-

Deuteration Impact: Deuteration of the N-methyl group (e.g., Mephedrone-d3) slows demethylation, altering the pharmacokinetic profile and potentially reducing the toxicity associated with reactive metabolites.

Table 1: Stability Comparison (Theoretical vs. Observed)

| Degradation Pathway | Critical Bond | Type of KIE | Stability Gain (Est.) |

| Enolization/Racemization | Alpha C-H | Primary | High (5-8x slower) |

| Dimerization | Alpha C-H | Primary | Moderate-High |

| N-Demethylation | N-Methyl C-H | Primary | High (Metabolic) |

| Hydrolysis | Carbonyl C=O[3] | Secondary | Low (<1.2x) |

Part 3: Synthesis Protocol for Deuterated Cathinones

Target Molecule: 4-Methylmethcathinone-d3 (Mephedrone-d3, N-methyl-d3 labeled). Objective: Synthesis of a high-purity internal standard or stabilized analog.

Reagents & Equipment

-

Precursor: 2-Bromo-4'-methylpropiophenone.

-

Reagent: Methylamine-d3 hydrochloride (99 atom % D).

-

Solvent: Tetrahydrofuran (THF), anhydrous.

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[3]

-

Equipment: Schlenk line (inert atmosphere), Rotary evaporator, HPLC-UV.

Step-by-Step Synthesis Workflow

-

Preparation of Free Base Amine:

-

Dissolve Methylamine-d3 HCl (1.2 eq) in minimal methanol.

-

Add TEA (2.5 eq) to liberate the free amine. Stir at 0°C for 15 mins.

-

-

Nucleophilic Substitution:

-

Dissolve 2-Bromo-4'-methylpropiophenone (1.0 eq) in anhydrous THF.

-

Add the amine solution dropwise to the bromoketone solution at 0°C under Nitrogen.

-

Critical Control Point: Maintain temperature <5°C to prevent immediate dimerization of the forming cathinone free base.

-

-

Reaction Monitoring:

-

Allow to warm to room temperature (20-25°C) and stir for 2-4 hours.

-

Monitor via TLC (Hexane:Ethyl Acetate 4:1). Look for disappearance of bromoketone.

-

-

Acidification & Isolation (Stabilization Step):

-

Crucial: Do not isolate the free base.

-

Cool reaction mixture to 0°C.

-

Add 2M HCl in diethyl ether dropwise until pH < 3. The hydrochloride salt will precipitate.

-

Filtration: Collect the white solid via vacuum filtration.

-

-

Purification:

-

Recrystallize from Isopropanol/Acetone to remove pyrazine dimers.

-

Caption: Workflow for the synthesis of Mephedrone-d3, emphasizing the acid quench step to lock the unstable free base into a stable salt form.

Part 4: Analytical Stability Assessment

To validate the stability claims, researchers must employ forced degradation studies.

LC-MS/MS Methodology

Deuterated analogs are often used as Internal Standards (IS). However, deuterium can cause a slight retention time shift (chromatographic isotope effect), usually eluting slightly earlier than the protium analog on Reverse Phase (C18) columns.

-

Column: C18 (2.1 x 100mm, 1.7µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 mins.

-

MRM Transitions:

-

Mephedrone: 178.1

160.1[3] -

Mephedrone-d3: 181.1

163.1 (Check for cross-talk).

-

Forced Degradation Protocol

-

Preparation: Prepare 1 mg/mL stock of Protium-Cathinone and Deutero-Cathinone in Methanol.

-

Stress Conditions:

-

Alkaline: Dilute to 10 µg/mL in Ammonium Bicarbonate (pH 9). Incubate at 40°C.

-

Oxidative:[3] Dilute in 3%

.

-

-

Sampling: Aliquot at T=0, 1h, 6h, 24h, 48h.

-

Quench: Add equal volume 5% Formic Acid to stop reaction immediately.

-

Analysis: Plot ln(Concentration) vs Time. Calculate degradation rate constant (

).-

Expectation:

for alkaline stress (dimerization).[3]

-

Part 5: Storage & Handling Recommendations

Based on the degradation mechanisms identified, the following storage protocols are mandatory for maintaining reference standard integrity:

-

Matrix: Store as a solid hydrochloride salt . Never store as a free base.

-

Solvent: If in solution, use Methanol rather than Acetonitrile (ACN). While ACN is common, trace ammonia in ACN can catalyze dimerization.

-

Temperature: -20°C or lower.

-

pH Control: Acidify stock solutions with 0.1% Formic Acid. Stability drops precipitously above pH 6.0.

References

-

Tsujikawa, K., et al. (2012).[4] Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Science International.[4] Link

-

Gansäuer, A. (2021).[5] Stabilizing pharmaceuticals with deuterium: The Kinetic Isotope Effect.[1][][5][7] Advanced Science News. Link

-

Sørensen, L. K. (2011). Determination of cathinones and related ephedrines in forensic whole-blood samples by liquid-chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B. Link

-

Landvatter, S. W. (2013).[8] Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris / Metabolomics & Systems Biology. Link

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020). Synthetic cathinones drug profile. Europa.eu. Link

Sources

- 1. isotope.com [isotope.com]

- 2. Synthetic cathinones drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]

- 5. Stabilizing pharmaceuticals with deuterium - Advanced Science News [advancedsciencenews.com]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. hilarispublisher.com [hilarispublisher.com]

Technical Guide: Pharmacokinetics and Tracer Analysis of Diethylpropion and Ethcathinone

Executive Summary

Diethylpropion (Amfepramone) is a sympathomimetic amine widely used as an anorectic agent. While structurally distinct from amphetamine due to the keto-substitution at the beta-position (classifying it as a cathinone), its pharmacological efficacy is primarily driven by its rapid metabolic conversion to ethcathinone (N-ethylcathinone).

This guide provides a technical deep-dive into the pharmacokinetic (PK) relationship between the parent prodrug (diethylpropion) and its active metabolite (ethcathinone). It further details the application of isotopic tracer methodology (stable isotope dilution LC-MS/MS) for the precise quantification of these analytes in biological matrices, a critical requirement for establishing bioequivalence and forensic proof-of-exposure.

Part 1: Molecular Pharmacology and Prodrug Mechanics

Structural Activity Relationship (SAR)

Diethylpropion is chemically 2-(diethylamino)-1-phenyl-1-propanone. It functions as a prodrug.[1][2] The parent molecule possesses weak affinity for monoamine transporters (DAT/NET). Upon ingestion, N-dealkylation removes one ethyl group to form ethcathinone , which exhibits significantly higher potency as a norepinephrine releasing agent (NRA) and dopamine reuptake inhibitor (DRI).[1]

-

Parent: Diethylpropion (Low affinity, lipophilic, rapid BBB penetration).

-

Active Metabolite: Ethcathinone (High affinity, therapeutic effector).

Stereochemical Considerations

Diethylpropion is typically administered as a racemic mixture. The chiral center at the alpha-carbon is preserved during the initial N-dealkylation. However, subsequent metabolic steps, particularly the reduction of the beta-keto group to form alcohols (diethylnorephedrine isomers), are highly stereoselective. Researchers must account for chiral inversion or selective clearance when designing tracer studies.

Part 2: Metabolic Pathways and Enzymatic Drivers[2]

The metabolic fate of diethylpropion is complex and rapid. The primary pathway involves N-dealkylation, likely mediated by hepatic Cytochrome P450 enzymes.

The N-Dealkylation Cascade

-

Primary Step: Diethylpropion is N-deethylated to Ethcathinone . This is the rate-limiting step for therapeutic onset.

-

Secondary Step: Ethcathinone is further N-deethylated to Cathinone (minor pathway in humans compared to keto-reduction).

-

Reductive Pathway: Both the parent and metabolites undergo keto-reduction to form amino-alcohols (e.g., N,N-diethylnorephedrine).

Enzymatic Causality (CYP2B6 Implication)

While specific literature on diethylpropion's specific CYP isozyme is older, structural analogs like Bupropion are high-affinity substrates for CYP2B6 . Given the structural homology (aminoketones) and the nature of N-dealkylation, CYP2B6 is the presumed primary catalyst, with contributions from CYP2C19 and CYP1A2. This causality is critical for drug-drug interaction (DDI) studies; co-administration with CYP2B6 inhibitors (e.g., ticlopidine) could theoretically shunt metabolism away from the active ethcathinone metabolite, reducing efficacy.

Pathway Visualization

The following diagram illustrates the metabolic cascade and the interconversion of these tracers.

Figure 1: Metabolic biotransformation of Diethylpropion into its active tracer Ethcathinone and downstream metabolites.[1]

Part 3: Pharmacokinetic Profiling (ADME)

Understanding the temporal displacement of the parent and tracer is essential for interpreting plasma concentration-time curves.

| Parameter | Diethylpropion (Parent) | Ethcathinone (Metabolite) | Mechanism/Notes |

| Absorption | Rapid ( | Formation dependent | High lipophilicity drives rapid GI uptake. |

| Half-life ( | Extremely short (~1-2 hrs) | Intermediate (2-4 hrs) | Parent is rapidly cleared; metabolite sustains the effect. |

| Distribution | High | High | Both cross the Blood-Brain Barrier (BBB) efficiently. |

| Excretion | Renal (<5% unchanged) | Renal (variable pH) | Acidic urine significantly accelerates excretion (ion trapping). |

Key Insight for Researchers: In bioequivalence studies, measuring the parent (diethylpropion) alone is insufficient due to its transient nature. Ethcathinone must be co-quantified as the primary marker of exposure and activity.

Part 4: Analytical Tracer Methodology (LC-MS/MS)

To accurately measure these compounds, researchers must employ Stable Isotope Dilution (SID) . This involves using isotopically labeled analogs ("tracers") as Internal Standards (IS) to correct for matrix effects, extraction efficiency, and ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Tracer Selection

-

Target Analyte: Diethylpropion[3][4]

-

Recommended Tracer (IS): Diethylpropion-d10 (Deuterium labeled on the ethyl groups).

-

-

Target Analyte: Ethcathinone[1][5][6]

-

Recommended Tracer (IS): Ethcathinone-d5 (Ring-labeled or ethyl-labeled).

-

Rationale: The use of deuterated analogs ensures the IS co-elutes with the analyte, experiencing the exact same ionization environment, thus providing a self-validating quantification system.

Validated Extraction Protocol (Solid Phase Extraction)

Trustworthiness in PK data begins with sample preparation. The following protocol minimizes matrix interferences.

-

Sample Pre-treatment: Aliquot 200

L plasma. Add 20 -

Conditioning: Use Mixed-Mode Cation Exchange (MCX) cartridges. Condition with MeOH followed by water.

-

Loading: Load pre-treated plasma onto the cartridge.

-

Washing:

-

Wash 1: 0.1% Formic Acid in Water (removes proteins/salts).

-

Wash 2: MeOH (removes neutral lipids).

-

-

Elution: Elute with 5% Ammonium Hydroxide in MeOH (releases basic amines).

-

Reconstitution: Evaporate to dryness under

and reconstitute in Mobile Phase A.

LC-MS/MS Workflow Diagram

Figure 2: Step-by-step analytical workflow for the quantification of diethylpropion and ethcathinone using isotopic tracers.

Part 5: Clinical & Forensic Implications[7]

Doping Control

Diethylpropion and ethcathinone are prohibited stimulants (WADA S6). The "tracer" in this context often refers to the forensic marker. Because the parent drug disappears quickly, ethcathinone is the primary marker for detecting doping violations in competition.

Toxicology

In overdose scenarios, the ratio of Parent:Metabolite can indicate the time of ingestion. A high Parent:Metabolite ratio suggests very recent ingestion (acute toxicity), whereas a low ratio implies the metabolic phase is well underway.

References

-

National Center for Advancing Translational Sciences (NCATS). Diethylpropion: Compound Report & Pharmacology. Inxight Drugs.[7] Available at: [Link]

-

IUPHAR/BPS Guide to Pharmacology. Diethylpropion Ligand Page. Available at: [Link]

-

National Institutes of Health (NIH) - PubMed. Some chemical and stereochemical aspects of diethylpropion metabolism in man. Acta Pharm Suec. 1973.[8] Available at: [Link]

-

Rothman, R.B., et al. Uptake and release effects of diethylpropion and its metabolites with biogenic amine transporters. Neuropharmacology. 2000.[4] Available at: [Link]

-

Bionity. Ethcathinone: Pharmacology and Pharmacokinetics. Available at: [Link]

-

Forensic Science International. A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine.[9] 2020. Available at: [Link]

Sources

- 1. Ethcathinone - Wikipedia [en.wikipedia.org]

- 2. dynamedex.com [dynamedex.com]

- 3. Diethylpropion [drugs.ncats.io]

- 4. Uptake and release effects of diethylpropion and its metabolites with biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academicworks.cuny.edu [academicworks.cuny.edu]

- 6. diethylpropion | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. hpst.cz [hpst.cz]

- 8. Some chemical and stereochemical aspects of diethylpropion metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of Ethcathinone in Biological Matrices Using Ethcathinone-d5 Internal Standard

Abstract & Scope

The proliferation of New Psychoactive Substances (NPS), particularly synthetic cathinones ("bath salts"), necessitates robust analytical methods capable of distinguishing structural isomers in complex biological matrices.[1][2][3][4] This application note details the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of Ethcathinone (N-ethylcathinone) using its stable isotope-labeled analog, Ethcathinone-d5 , as the internal standard (IS).

Unlike generic protocols, this guide addresses the critical challenge of isobaric interference (e.g., distinguishing Ethcathinone from dimethylcathinone or mephedrone) and provides a self-validating workflow compliant with SWGTOX/ANSI ASB Standard 036 guidelines.

Analyte Characterization

Understanding the physicochemical properties of the analyte is the foundation of method development. Ethcathinone is a secondary amine and a beta-keto amphetamine derivative.[4]

| Property | Ethcathinone (Target) | Ethcathinone-d5 (IS) | Implication for Method |

| Formula | Mass shift of +5 Da prevents cross-talk. | ||

| Precursor ( | 178.1 m/z | 183.1 m/z | ESI+ mode is mandatory due to basic nitrogen. |

| pKa | ~9.5 (Basic) | ~9.5 | Analyte is cationic at acidic pH; requires high pH for LLE or cation-exchange SPE.[4] |

| LogP | ~2.2 | ~2.2 | Moderately lipophilic; suitable for C18 or Biphenyl retention.[4] |

| Isomerism | Positional | N/A | Requires chromatographic resolution from 3,4-DMMC and 4-MMC. |

Critical Note on Internal Standard Selection: This protocol utilizes Ring-d5-Ethcathinone .[4] If using Ethyl-d5-Ethcathinone, the primary benzoyl fragment (m/z 105) will lose the label, resulting in non-specific transitions. The Ring-d5 label ensures the quantifier and qualifier ions retain the deuterium shift.

Experimental Protocol

Reagents and Standards

-

Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.[4]

-

Why: Ammonium formate buffers the mobile phase to stabilize the ionization of the secondary amine, improving peak shape and sensitivity compared to formic acid alone.

-

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4][5][6]

-

Why: Acetonitrile provides sharper peaks for cathinones than Methanol due to lower viscosity and better desolvation efficiency.[4]

-

-

Internal Standard Working Solution: 100 ng/mL Ethcathinone-d5 in Methanol.

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

While "Dilute-and-Shoot" is common for urine, Solid Phase Extraction (SPE) is recommended for blood/plasma to minimize matrix effects and maximize column life.[4]

Protocol:

-

Pre-treatment: Aliquot 200 µL sample (Blood/Urine) + 20 µL IS Working Solution.[4] Add 600 µL 1% Formic Acid (aq).[4] Vortex.

-

Conditioning: Condition MCX cartridges (30 mg/1 mL) with 1 mL MeOH, then 1 mL Water.

-

Loading: Load pre-treated sample at gravity flow or low vacuum (<5 inHg).

-

Wash 1: 1 mL 1% Formic Acid (removes proteins/interferences).[4]

-

Wash 2: 1 mL Methanol (removes neutrals/hydrophobics).[4]

-

Elution: 1 mL 5% Ammonium Hydroxide in Methanol.

-

Mechanism:[7] High pH neutralizes the analyte amine (

-

-

Reconstitution: Evaporate to dryness (

at 40°C). Reconstitute in 200 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Chromatography (The Separation):

-

Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.7 µm).[4]

-

Expert Insight: Biphenyl phases utilize

interactions, offering superior selectivity for separating positional isomers (e.g., Ethcathinone vs. Mephedrone) compared to standard C18 columns.[4]

-

-

Flow Rate: 0.4 mL/min.[4]

-

Gradient:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

4.0 min: 50% B (Slow ramp for isomer separation)

-

4.1 min: 95% B (Flush)[4]

-

6.0 min: 95% B

-

6.1 min: 5% B (Re-equilibration)

-

Mass Spectrometry (The Detection):

-

Source: Electrospray Ionization (ESI) Positive.[4]

-

Capillary Voltage: 3.5 kV.[4]

-

Desolvation Temp: 450°C (High temp required for efficient amine desolvation).[4]

MRM Table:

| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (eV) | Origin of Fragment |

| Ethcathinone | 178.1 | 160.1 | Quant | 15 | Loss of |

| 178.1 | 130.1 | Qual | 22 | Immonium ion | |

| 178.1 | 105.0 | Qual | 28 | Benzoyl ion | |

| Ethcathinone-d5 | 183.1 | 165.1 | Quant | 15 | Loss of |

| (Ring-d5) | 183.1 | 110.0 | Qual | 28 | Benzoyl-d5 ion |

Method Validation Framework (SWGTOX/ASB 036)[4]

To ensure the method is legally defensible, the following validation parameters must be assessed.

Linearity & Calibration[4]

-

Range: 5 – 1000 ng/mL.[4]

-

Weighting:

(Compensates for heteroscedasticity common in ESI).[4] -

Criteria:

; all calibrators within ±15% (±20% at LLOQ).

Matrix Effect (ME) & Recovery (RE)

This is the most critical step for LC-MS/MS.[4]

-

Experiment: Prepare three sets of samples:

-

Calculations:

-

Acceptance: ME should be within ±25%.[4] The use of Ethcathinone-d5 should normalize the Relative Matrix Effect (ME of Analyte / ME of IS

1.0).

Interference (Selectivity)

Analyze 10 blank matrix sources and challenge with common isomers (Mephedrone, Buphedrone).

-

Requirement: No interfering peaks >10% of LLOQ area at the retention time of Ethcathinone.[4]

Visualizations

Analytical Workflow Diagram

This diagram illustrates the critical path from sample accession to data reporting.[4]

Figure 1: End-to-end analytical workflow for Ethcathinone quantitation.[4][5]

Troubleshooting Decision Tree

A logical guide for resolving common sensitivity or peak shape issues.

Figure 2: Troubleshooting logic for LC-MS/MS method optimization.

References

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[4][8] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

-

Concheiro, M., et al. (2013).[4][9] Confirmation of synthetic cathinones in urine by LC-MS/MS. Drug Testing and Analysis. Link

-

Glicksberg, L., et al. (2016).[4] Stability of Synthetic Cathinones in Blood and Urine. Journal of Analytical Toxicology. Link[4]

-

ASB Standard 036. (2019). Standard Practices for Method Validation in Forensic Toxicology. AAFS Academy Standards Board.[4] Link

-

Restek Corporation. LC-MS/MS Analysis of Synthetic Cathinones on Raptor Biphenyl. Link

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. ojp.gov [ojp.gov]

- 5. hpst.cz [hpst.cz]

- 6. academicworks.cuny.edu [academicworks.cuny.edu]

- 7. Update of Standard Practices for New Method Validation in Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

High-Fidelity Quantification of Synthetic Cathinones: Protocol for Spiking 2-(Ethylamino)propiophenone-d5 in Urine

Introduction & Mechanistic Rationale

2-(Ethylamino)propiophenone, commonly known as ethcathinone, is a synthetic β-keto phenethylamine stimulant frequently monitored in forensic toxicology and workplace drug testing. Accurately quantifying ethcathinone in urine presents a significant analytical challenge due to the complex matrix composed of endogenous salts, urea, and creatinine, which heavily interfere with electrospray ionization (ESI) 1.

To establish a self-validating and robust quantitative assay, a stable isotopically labeled internal standard (SIL-IS) must be spiked into the matrix prior to extraction. 2-(Ethylamino)propiophenone-d5 (Ethcathinone-d5) is the premier choice for this purpose.

The Causality of the -d5 Selection:

Choosing a deuterium label on the ethyl group (-C2D5) provides a +5 Da mass shift (m/z 183.1 vs 178.1) compared to the target analyte. This specific mass difference is critical: it guarantees zero isotopic cross-talk from the natural

Materials and Reagents

-

Internal Standard: Ethcathinone-d5 hydrochloride (100 µg/mL stock in methanol).

-

Target Analyte: Ethcathinone hydrochloride.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

-

Biological Matrix: Drug-free human urine (for calibration and blank checks).

-

Extraction Sorbent: Mixed-mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) cartridges (30 mg / 1 mL).

-

Buffers: 2% FA in Water (Loading Buffer); 5% Ammonium Hydroxide (NH

OH) in MeOH (Elution Buffer).

Experimental Workflow

Figure 1: Step-by-step workflow for the extraction and IS spiking of urine samples.

Detailed Step-by-Step Methodology

Preparation of Solutions

-

IS Working Solution (ISWS): Dilute the Ethcathinone-d5 stock to a working concentration of 100 ng/mL using 50% Methanol in water. Store protected from light at -20°C.

-